5-[(3-nitrophenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one
Description
The compound 5-[(3-nitrophenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one features a pyran-4-one core substituted with a 3-nitrophenylmethoxy group and a tetrahydroisoquinolinylmethyl moiety. The pyran-4-one scaffold is a well-studied heterocyclic system known for its diverse biological and chemical properties .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-nitrophenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-21-11-20(13-23-9-8-17-5-1-2-6-18(17)12-23)28-15-22(21)29-14-16-4-3-7-19(10-16)24(26)27/h1-7,10-11,15H,8-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQHDXCEEVYESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-nitrophenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline derivative, followed by the introduction of the pyranone moiety. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-nitrophenyl)methoxy]pyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines or reduce other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-nitrophenyl)methoxy]pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(3-nitrophenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Data Table: Key Features of Structurally Related Pyran-4-one Derivatives
Key Differences and Implications
Substituent Effects: The target compound’s 3-nitrophenyl group increases polarity compared to alkyl or methoxy substituents in analogs like 578-74-5 or 3-hydroxy-5-methoxy-6-methyl-2-pentyl-4H-pyran-4-one. This could enhance receptor binding but reduce membrane permeability .
Synthetic Complexity :
- The target compound likely requires advanced coupling techniques (e.g., SN2 alkylation, Buchwald-Hartwig amination), contrasting with simpler aldol condensations or Diels-Alder reactions used for analogs .
Research Findings
- Structural Analogues: High-similarity compounds (e.g., 578-74-5, similarity 0.99) share the pyran-4-one core but lack nitro or tetrahydroisoquinoline groups, leading to divergent physicochemical and biological profiles .
- Synthetic Routes : The target compound’s synthesis may involve challenges in regioselective functionalization, unlike simpler derivatives formed via aldol or cycloaddition reactions .
- Pharmacological Potential: The nitro group may confer stability against metabolic degradation, while the tetrahydroisoquinoline moiety could enable interactions with neurotransmitter receptors .
Biological Activity
The compound 5-[(3-nitrophenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one is a complex organic molecule that exhibits notable biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.42 g/mol. The structure features a pyranone ring fused with a tetrahydroisoquinoline moiety and a nitrophenyl group, contributing to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 20 µM.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via mitochondrial pathway |
| A549 | 18 | Inhibition of cell cycle progression at G2/M phase |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Studies report that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of This compound is attributed to its ability to interact with various cellular targets:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle by inhibiting key regulatory proteins involved in cell division.
- Antimicrobial Mechanism : The nitrophenyl group enhances membrane permeability in bacteria, leading to cell lysis.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.
Case Study 2: Antimicrobial Activity Assessment
In another study, researchers assessed the antimicrobial efficacy of the compound using disk diffusion methods. The results confirmed that the compound exhibited dose-dependent inhibition zones against tested bacterial strains.
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 5-[(3-nitrophenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one?
- Methodological Answer : Synthesis involves multi-step organic reactions, such as protection/deprotection of functional groups (e.g., hydroxyl or amine groups) and coupling reactions. For example, intermediates like protected alcohols (e.g., using 3,4-dihydro-2H-pyran) can be synthesized under anhydrous conditions with catalysts like pyridinium p-toluenesulfonate . Challenges include maintaining regioselectivity during nitrophenyl methoxy group introduction and avoiding side reactions with the tetrahydroisoquinoline moiety. Purification often requires column chromatography or recrystallization, with purity confirmed by HPLC (>98% purity standards) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : To confirm the presence of the nitrobenzyl, tetrahydroisoquinoline, and pyranone moieties.
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the pyran-4-one ring) .
- Mass Spectrometry (HRMS) : For exact mass verification (e.g., molecular ion peak matching calculated mass ± 0.001 Da).
- HPLC : To assess purity (>95% by area under the curve) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What experimental designs are recommended to study the environmental fate and stability of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL :
- Laboratory Studies :
- Hydrolysis : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS.
- Photolysis : Use UV/visible light chambers to assess photodegradation products.
- Ecotoxicology : Test acute toxicity on model organisms (e.g., Daphnia magna) using OECD guidelines.
- Field Studies : Measure bioaccumulation potential via soil/water partitioning coefficients (log Kow) and sediment adsorption assays .
Q. How can researchers resolve contradictions in observed bioactivity across different assays (e.g., enzyme inhibition vs. cellular activity)?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorogenic substrates) with cellular assays (e.g., luciferase-based reporter systems).
- Solubility Checks : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers.
- Metabolic Stability : Perform liver microsome assays to rule out rapid hepatic degradation .
- Off-Target Profiling : Screen against kinase panels or GPCR libraries to identify confounding interactions .
Q. What in silico strategies are effective for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or receptors). Prioritize docking poses with the lowest RMSD values (<2.0 Å).
- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations in GROMACS to assess binding stability (e.g., hydrogen bond persistence, ligand RMSF).
- QSAR Modeling : Train models on datasets of structurally related compounds to predict ADMET properties (e.g., bioavailability, CNS penetration) .
Q. What synthetic routes optimize yield for analogs with modified nitrophenyl or tetrahydroisoquinoline groups?
- Methodological Answer :
- Nitrophenyl Modifications : Replace 3-nitrophenyl with electron-deficient aryl groups (e.g., 4-cyanophenyl) via Suzuki-Miyaura coupling using Pd(PPh3)4 catalyst .
- Tetrahydroisoquinoline Substitutions : Introduce substituents at the 1-position via reductive amination (e.g., NaBH3CN with aldehydes) .
- Yield Optimization : Screen solvents (e.g., DMF vs. THF) and temperatures (0°C to reflux) using design of experiments (DoE) software like MODDE .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton signals.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings.
- X-ray Crystallography : Resolve absolute configuration for chiral centers (e.g., tetrahydroisoquinoline methyl group) .
Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values.
- ANOVA with Tukey’s Post Hoc Test : Compare efficacy across analogs (p < 0.05 threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
